molecular formula C11H8Cl2N2S B215366 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine

2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine

Cat. No. B215366
M. Wt: 271.2 g/mol
InChI Key: GEIFGEWMNSQMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine, also known as DPA, is a chemical compound that has been studied extensively for its potential applications in various fields of science. DPA is a thiol-containing compound that is structurally related to other thiol-containing compounds such as cysteine and glutathione.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine is not fully understood, but it is believed to involve the interaction of the thiol group with various biomolecules, including proteins and enzymes. 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine has been shown to have antioxidant properties, and it is believed that this may contribute to its potential as an anti-cancer agent and a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine has been shown to have a variety of biochemical and physiological effects, including the ability to interact with proteins and other biomolecules, and to act as an antioxidant. 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine has also been shown to have anti-inflammatory properties, and it is believed that this may contribute to its potential as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine in lab experiments include its relative ease of synthesis, its ability to interact with proteins and other biomolecules, and its potential as a tool for studying protein structure and function. The limitations of using 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine in lab experiments include its potential toxicity, as well as the fact that its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for research on 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine, including the development of new anti-cancer agents, the development of new treatments for Alzheimer's disease, and the development of new materials with unique properties. Other potential future directions for research on 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine include the study of its interactions with other biomolecules, and the development of new methods for synthesizing and studying 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine.

Synthesis Methods

2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine can be synthesized using a variety of methods, including the reaction of 3,5-dichloropyridine with thiourea in the presence of a base, as well as the reaction of 3,5-dichloropyridine with ammonium sulfide. The synthesis of 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine has been shown to have potential as an anti-cancer agent, as well as a potential treatment for Alzheimer's disease. In biochemistry, 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine has been studied for its ability to interact with proteins and other biomolecules, and for its potential as a tool for studying protein structure and function. In materials science, 2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine has been studied for its potential applications in the development of new materials with unique properties.

properties

Product Name

2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylpyridin-3-amine

InChI

InChI=1S/C11H8Cl2N2S/c12-7-4-8(13)6-9(5-7)16-11-10(14)2-1-3-15-11/h1-6H,14H2

InChI Key

GEIFGEWMNSQMIH-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SC2=CC(=CC(=C2)Cl)Cl)N

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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